Dalbavancin Impurity

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

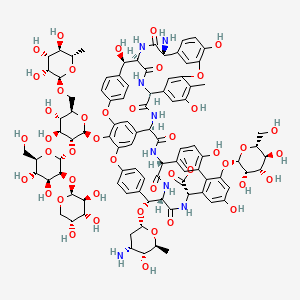

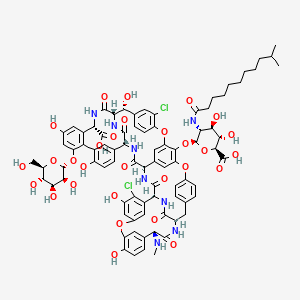

Antibiotic A-40926 B0 is a natural product found in Actinomadura with data available.

Applications De Recherche Scientifique

1. Efficacy in Bone and Joint Infections

Dalbavancin is a lipoglycopeptide with potent activity against Gram-positive microorganisms and a long half-life. It shows a high concentration in bone, making it a viable alternative for treating osteoarticular infections. A study demonstrated dalbavancin's effectiveness in treating osteoarticular infections, highlighting its tolerability and high cure rate, even with multiple doses (Morata et al., 2019).

2. Activity Against Gram-Positive Infections

Dalbavancin is notably active against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its extended half-life allows for less frequent dosing, which is beneficial for treating infections that require long-term treatment. The drug's efficacy in various infections, particularly those caused by gram-positive organisms, has been reported (Smith, Roberts, & Rybak, 2015).

3. Use in Various Gram-Positive Infections

Dalbavancin's application extends beyond skin and soft-tissue infections. Studies have shown its effectiveness in treating prosthetic joint infections, osteomyelitis, and catheter-related bacteremia. These findings underscore dalbavancin’s potential as a versatile treatment for serious Gram-positive infections (Bouza et al., 2017).

4. Pharmacokinetics in Plasma and Skin Blister Fluid

Dalbavancin demonstrates effective penetration into skin blister fluid, supporting its use in treating skin and skin structure infections. The drug maintains concentrations above MIC90 values for common pathogens like MRSA, indicating its suitability for these infections (Nicolau, Sun, Seltzer, Buckwalter, & Dowell, 2007).

5. Distribution into Bone and Articular Tissue

Dalbavancin's distribution into bone and articular tissue suggests its potential for treating bone infections like osteomyelitis. The drug's extended dosing interval and high tissue concentrations highlight its suitability for such long-duration treatments (Dunne, Puttagunta, Sprenger, Rubino, Van Wart, & Baldassarre, 2015).

6. Antistaphylococcal Activity

Dalbavancin shows potent antistaphylococcal activity, particularly against MRSA. Its bactericidal action and difficulty in developing resistance make it a strong candidate for treating staphylococcal infections (Goldstein, Citron, Merriam, Warren, Tyrrell, & Fernandez, 2003).

Propriétés

Numéro CAS |

110882-84-3 |

|---|---|

Nom du produit |

Dalbavancin Impurity |

Formule moléculaire |

C83H88Cl2N8O29 |

Poids moléculaire |

1732.5 g/mol |

Nom IUPAC |

(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59+,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 |

Clé InChI |

PZMMGNLKWHJGSE-PSDJNXLUSA-N |

SMILES isomérique |

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

SMILES canonique |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-({[3-[3-(4-benzylpiperazin-1-yl)propyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B1649981.png)

![N-[2-hydroxy-5-(pyrrolidine-1-sulfonyl)phenyl]pentanamide](/img/structure/B1649982.png)

![3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid](/img/structure/B1649987.png)

![1-{[4-(Trifluoromethoxy)phenyl]carbamoyl}ethyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B1649988.png)

amino}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide](/img/structure/B1649990.png)

![N-[5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(dimethylamino)pyridine-3-carboxamide](/img/structure/B1649993.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(2,3-dihydro-1H-inden-5-yl)amino]propanamide](/img/structure/B1649996.png)

![Ethyl 4-{[(1-(3-chloro-4-methoxyphenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B1649998.png)